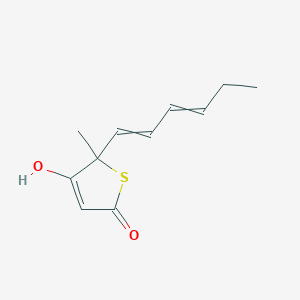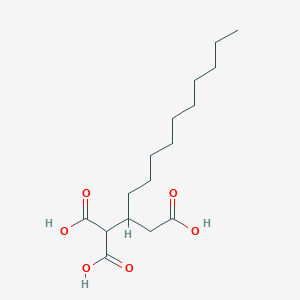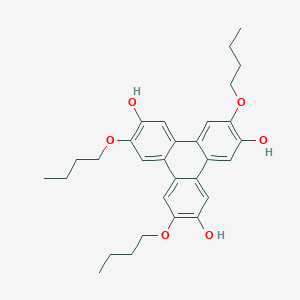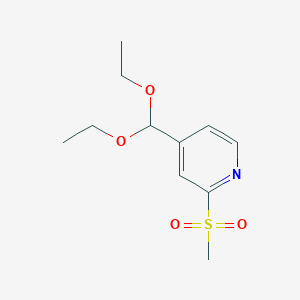
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one is an organic compound with a unique structure that includes a thiophene ring substituted with a hydroxy group, a methyl group, and a hexa-1,3-dien-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene and a sulfur source under acidic conditions.
Substitution Reactions: The introduction of the hydroxy and methyl groups can be achieved through electrophilic substitution reactions. For example, hydroxylation can be performed using reagents like hydrogen peroxide or osmium tetroxide, while methylation can be achieved using methyl iodide in the presence of a base.
Attachment of the Hexa-1,3-dien-1-yl Side Chain: This can be accomplished through a Heck reaction, where the thiophene ring is coupled with a hexa-1,3-dien-1-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the double bonds in the hexa-1,3-dien-1-yl side chain using hydrogenation with a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated thiophene derivative.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-1,3-dien-1-ylbenzene: Similar in structure but with a benzene ring instead of a thiophene ring.
2-((1E,3Z)-hexa-1,3-dien-1-yl)thiirane: Similar in structure but with a thiirane ring instead of a thiophene ring.
Uniqueness
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one is unique due to the presence of both a hydroxy group and a hexa-1,3-dien-1-yl side chain on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
646517-38-6 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
5-hexa-1,3-dienyl-4-hydroxy-5-methylthiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-4-5-6-7-11(2)9(12)8-10(13)14-11/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
XHGYGRITUSNNBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC=CC1(C(=CC(=O)S1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)


![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)


![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)



![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
